molecular formula C14H10F2O3 B173799 4-(Benzyloxy)-2,3-difluorobenzoic acid CAS No. 144292-54-6

4-(Benzyloxy)-2,3-difluorobenzoic acid

Cat. No.: B173799
CAS No.: 144292-54-6
M. Wt: 264.22 g/mol
InChI Key: LRDUKBLYCQINLX-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2,3-difluorobenzoic acid (4-BDFBA) is a member of the difluorobenzoic acid family and is used in a variety of research applications. It is a versatile molecule, with a wide range of uses in the laboratory, including synthesis, biochemical and physiological studies, and drug discovery. 4-BDFBA is a useful reagent for the synthesis of organic compounds, and has been used in a variety of scientific research applications, including drug design and development, proteomics, and biochemistry.

Scientific Research Applications

Analytical Methods in Antioxidant Activity Studies

Research on antioxidants, which are of significant interest across food engineering, medicine, and pharmacy, highlights critical analytical methods used to determine antioxidant activity. Methods like the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, and others based on chemical reactions and spectrophotometry are pivotal. These assays, applied in antioxidant analysis or determining the antioxidant capacity of complex samples, could potentially be relevant for studying the antioxidant properties of compounds like "4-(Benzyloxy)-2,3-difluorobenzoic acid" (Munteanu & Apetrei, 2021).

Environmental Impact and Biodegradation

The environmental fate, behavior, and impact of organic compounds, such as parabens, have been extensively reviewed, providing insights into their occurrence, degradation, and interactions in aquatic environments. This research area, focusing on biodegradation and environmental persistence, could offer a framework for studying "this compound," especially regarding its environmental stability and potential as a pollutant or its biodegradable nature (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological Potential of Chemical Compounds

Investigations into the pharmacological applications and synthetic potentials of chemical compounds, including various heterocycles and their derivatives, are crucial. For instance, studies on benzoxaboroles and benzothiazoles have unveiled a wide range of therapeutic properties, from antimicrobial to anticancer activities. Such research underscores the importance of structural modifications and the exploration of novel drug candidates, potentially applicable to the study and application of "this compound" in drug development (Nocentini, Supuran, & Winum, 2018).

Mechanism of Action

Target of Action

The primary targets of 4-(Benzyloxy)-2,3-difluorobenzoic acid are likely to be enzymes involved in the benzylic oxidation and substitution reactions . These enzymes play a crucial role in the metabolism of aromatic compounds, facilitating the conversion of these compounds into various metabolites .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. These include free radical bromination, nucleophilic substitution, and oxidation . The compound’s benzylic position is particularly reactive, allowing for resonance stabilization during these reactions .

Biochemical Pathways

The compound is likely involved in the benzylic oxidation pathway . This pathway involves the oxidation of alkyl side chains to carboxylic acid functional groups . The compound may also participate in the Suzuki–Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds .

Result of Action

The action of this compound results in the formation of various metabolites, including carboxylic acids . These metabolites can have various effects at the molecular and cellular levels, depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain enzymes or other chemicals can affect the compound’s reactivity . Additionally, factors such as temperature and pH can impact the compound’s stability and the rate of its reactions .

Properties

IUPAC Name

2,3-difluoro-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c15-12-10(14(17)18)6-7-11(13(12)16)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDUKBLYCQINLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617651
Record name 4-(Benzyloxy)-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144292-54-6
Record name 2,3-Difluoro-4-(phenylmethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144292-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzyloxy)-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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